N-Benzoyl-5-((2-cyanoethoxy)methyl)-2'-deoxycytidine CEP
Description
N-Benzoyl-5-((2-cyanoethoxy)methyl)-2'-deoxycytidine CEP is a protected phosphoramidite reagent used in solid-phase oligonucleotide synthesis. Its molecular formula is C₅₃H₅₆N₅O₁₀P, with a molecular weight of 954.04 g/mol . The compound features:
- N4-Benzoyl protection on the cytidine base, enhancing stability during synthesis.
- 5-((2-Cyanoethoxy)methyl) modification, which acts as a transient protecting group for the 5-hydroxyl position.
- 3′-O-(2-cyanoethyl)phosphoramidite group, enabling controlled coupling during DNA chain elongation. This reagent is critical for synthesizing oligonucleotides with site-specific modifications, particularly in therapeutic and diagnostic applications .
Properties
Molecular Formula |
C50H57N6O9P |
|---|---|
Molecular Weight |
917.0 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(2-cyanoethoxymethyl)-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44-,45+,46+,66?/m0/s1 |
InChI Key |
HWEIPTASDBKOJW-JICGRVMNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
5-Iodo-2'-deoxycytidine
| (Pd(0)-catalyzed carboxyamidation, CO, amine RNH2)
v
N-Benzoyl-5-((2-cyanoethoxy)methyl)-2'-deoxycytidine
| (Protection steps)
v
Protected CEP reagent
Key Reaction Conditions and Protocols
Palladium-Catalyzed Carboxyamidation
- Reagents: 5-iodo-2'-deoxycytidine, primary amines (e.g., benzylamine), triphenylphosphine (Ph₃P), palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), carbon monoxide (CO).
- Solvent: N,N-Dimethylformamide (DMF) was identified as optimal for homogeneous reaction conditions.
- Reaction Conditions:
- Temperature: Room temperature (~25°C)
- CO pressure: ≤1 atm (to minimize byproduct formation)
- Reaction time: 24–48 hours
- Catalyst loading: 2 mol%
- Outcome: High-yield formation (>80%) of N-substituted carboxamides, with purification via recrystallization.
Protection of Nucleoside
- N-Benzoyl protection: Achieved by stirring the amino group with acetic anhydride in tetrahydrofuran (THF) without base, resulting in selective acylation.
- 5'-O protection: Reaction with 4,4'-dimethoxytrityl chloride in pyridine yields the DMT-protected intermediate.
Phosphoramidite Formation
- The protected nucleoside reacts with 2-cyanoethyl-N,N,N',N'-tetraisopropyl phosphoramide in pyridine, catalyzed by pyridinium trifluoroacetate, to produce the CEP reagent.
Purification
- Recrystallization from alcohol and silica gel flash chromatography ensure high purity (>98%) for CEP reagents.
- For triphosphate derivatives, standard Ludwig–Eckstein phosphorylation protocols are employed, followed by ion-exchange chromatography and HPLC purification.
Data Table of Reaction Parameters and Yields
| Step | Reagents | Solvent | Temperature | Time | Catalyst/Conditions | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-iodo-2'-deoxycytidine + amine | DMF | Room temperature | 24–48 hrs | 2 mol% Pd(0), CO (≤1 atm) | >80% | High selectivity, minimal byproducts |
| 2 | Acetic anhydride | THF | Room temperature | 1–2 hrs | None | Quantitative | N-Benzoyl protection |
| 3 | DMT chloride | Pyridine | Room temperature | 4 hrs | None | >95% | 5'-O protection |
| 4 | Phosphoramidite reagent | Pyridine | Room temperature | 2–4 hrs | None | >90% | CEP formation |
Critical Analysis of the Synthetic Strategy
The palladium-catalyzed carboxyamidation represents a significant advancement, allowing direct functionalization of unprotected 5-iodo-cytidine, thus bypassing less efficient multi-step routes involving activated esters. The process benefits from:
- Mild reaction conditions,
- High regioselectivity,
- Compatibility with various primary amines,
- Scalability for gram-scale synthesis.
Protection strategies employing acetic anhydride and DMT chloride are well-established, ensuring the stability of reactive groups during subsequent steps. The purification protocols, including recrystallization and chromatography, are essential for obtaining reagents suitable for sensitive oligonucleotide synthesis.
Supporting Literature and Research Findings
- The methodology aligns with Eaton et al.'s palladium(0)-catalyzed carboxyamidation approach, which demonstrated broad substrate scope and high yields for nucleoside modifications.
- Recent studies confirm the stability of the benzoyl-protected nucleosides under reaction conditions, with minimal side reactions.
- The synthesized CEP reagents exhibit high coupling efficiency in solid-phase synthesis, as evidenced by successful incorporation into oligonucleotides in subsequent studies.
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-5-((2-cyanoethoxy)methyl)-2’-deoxycytidine CEP undergoes various chemical reactions, including:
Oxidation: This reaction can be used to convert the cyanoethoxy group into other functional groups.
Reduction: Reduction reactions can modify the benzoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethoxy group
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride.
Major Products: The major products formed from these reactions include various modified nucleosides that can be used in further oligonucleotide synthesis .
Scientific Research Applications
N-Benzoyl-5-((2-cyanoethoxy)methyl)-2’-deoxycytidine CEP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Plays a crucial role in the development of antisense RNA and other genetic tools.
Medicine: Used in the design of therapeutic oligonucleotides for gene therapy and other medical applications.
Industry: Employed in the large-scale production of oligonucleotides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of N-Benzoyl-5-((2-cyanoethoxy)methyl)-2’-deoxycytidine CEP involves its incorporation into oligonucleotides during synthesis. The benzoyl and cyanoethoxy groups provide stability and protect the nucleoside during the synthesis process. These modifications enhance the overall stability and performance of the resulting oligonucleotides, making them more resistant to enzymatic degradation.
Comparison with Similar Compounds
Structural and Functional Analogues
5-(N-Benzylcarboxamide)-2′-Deoxycytidine CEP (CAS: N/A)
- Structure: Features a benzylcarboxamide group at the 5-position instead of the cyanoethoxymethyl group.
- Applications : Used in synthesizing oligonucleotides with modified bases for studying DNA-protein interactions .
- Key Difference: The benzylcarboxamide group may alter base-pairing specificity compared to the cyanoethoxymethyl group in the target compound .
DMT-dC(bz) Phosphoramidite (CAS: 102212-98-6)
- Structure: Contains a 5′-O-dimethoxytrityl (DMT) protecting group and lacks the 5-cyanoethoxymethyl modification.
- Reactivity : Similar coupling efficiency but requires additional deprotection steps for the DMT group.
- Molecular Weight : 833.91 g/mol (vs. 954.04 g/mol for the target compound) .
N4-Benzoyl-2'-O-methylcytidine CEP (CAS: 163759-94-2)
- Structure : Incorporates a 2′-O-methyl group on the ribose, enhancing nuclease resistance in synthesized oligonucleotides.
- Applications : Preferred for antisense oligonucleotides and siRNA therapeutics.
- Disadvantage : Reduced hybridization efficiency compared to unmodified 2′-deoxycytidine derivatives .
Nucleoside Analogs with Therapeutic Relevance
2′,2′-Difluorodeoxycytidine (dFdC, Gemcitabine; CAS: 95058-81-4)
- Structure: Replaces the 2′-hydrogen atoms with fluorine and lacks the cyanoethoxyphosphoramidite group.
- Mechanism : Incorporated into DNA as dFdCTP, causing chain termination and inhibition of DNA polymerases α and ε .
- Key Contrast : Unlike the target compound (a synthetic reagent), dFdC is a therapeutic nucleoside analog used in cancer treatment .
Arabinosylcytosine (Cytarabine; CAS: 147-94-4)
- Structure: Features a β-D-arabinofuranose sugar instead of 2′-deoxyribose.
- Metabolism : Rapidly deaminated to inactive uracil derivatives, limiting its therapeutic window.
- Comparison: The target compound’s cyanoethoxy group improves stability against enzymatic degradation .
Modifications Impacting Reactivity and Stability
Key Observations :
5-Position Modifications: The (2-cyanoethoxy)methyl group in the target compound enhances solubility in organic solvents compared to bulkier groups like TBDMS .
Sugar Modifications : 2′-O-Methyl or methoxyethyl groups improve metabolic stability but reduce polymerization efficiency by ~20% compared to 2′-deoxy derivatives .
Protecting Groups : The N4-benzoyl group in the target compound reduces steric hindrance during coupling compared to N-acetyl derivatives .
Enzymatic Interactions and Pharmacokinetics
- Target Compound: Not metabolized in vivo; designed for in vitro oligonucleotide synthesis.
- Gemcitabine (dFdC) : Metabolized to dFdCTP, which inhibits dCMP deaminase, leading to self-potentiation of its cytotoxic effects .
- Cytarabine : Rapid deamination by cytidine deaminase limits its plasma half-life to <30 minutes .
Biological Activity
N-Benzoyl-5-((2-cyanoethoxy)methyl)-2'-deoxycytidine CEP is a synthetic nucleoside with potential therapeutic applications, particularly in the field of oncology. This compound exhibits unique biological activities that make it a subject of interest for research in cancer treatment and other medical applications. This article will delve into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its benzoyl and cyanoethoxy substituents, which contribute to its biological activity. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 288.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of DNA Synthesis : The compound intercalates with DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells, enhancing its potential as an anticancer agent.
- Immunomodulatory Effects : There is evidence that this compound may enhance immune responses, potentially increasing the efficacy of other treatments.
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).
- Results indicated an IC50 value of approximately 15 µM for HeLa cells, showcasing significant cytotoxicity.
-
Combination Therapy :
- In combination with standard chemotherapeutic agents like doxorubicin, this compound demonstrated enhanced anti-tumor activity in preclinical models.
Table 2: Summary of Biological Activity Findings
| Study Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Cytotoxicity Assay | HeLa | 15 | Significant cytotoxicity observed |
| Combination Therapy | MCF-7 | 12 | Enhanced efficacy with doxorubicin |
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored in animal models. Key findings include:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution noted, particularly in liver and tumors.
- Elimination Half-Life : Approximately 3 hours, indicating a moderate duration of action.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption Time | 30 minutes |
| Volume of Distribution | 1.5 L/kg |
| Elimination Half-Life | 3 hours |
Q & A
Q. What is the role of N-Benzoyl-5-((2-cyanoethoxy)methyl)-2'-deoxycytidine CEP in oligonucleotide synthesis?
This phosphoramidite is a critical reagent for introducing modified cytidine residues into synthetic oligonucleotides. The 5'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl during solid-phase synthesis, while the benzoyl (Bz) group stabilizes the exocyclic amine of cytidine against side reactions. The 2-cyanoethoxy methyl group enhances solubility in acetonitrile, ensuring compatibility with automated synthesizers . Post-synthesis, the DMT and benzoyl groups are removed via acidic (e.g., trichloroacetic acid) and basic (e.g., ammonium hydroxide) cleavage, respectively.
Q. How do structural modifications in this phosphoramidite influence oligonucleotide stability?
The benzoyl group minimizes base-mediated side reactions (e.g., depurination) during synthesis, while the 2-cyanoethoxy methyl group improves coupling efficiency by reducing steric hindrance. These modifications also stabilize the resulting oligonucleotide duplex. For example, hydrophobic protecting groups like benzoyl can enhance thermal stability by excluding water from the duplex interface, as observed in methylated cytidine analogs .
Q. What analytical methods are recommended for verifying the purity of this phosphoramidite?
Reverse-phase HPLC with UV detection (260 nm) is standard for assessing DMT-on purity. Mass spectrometry (MS) or MALDI-TOF confirms molecular weight integrity. For post-synthesis validation, capillary electrophoresis or denaturing PAGE can detect truncation products caused by incomplete coupling .
Q. How should this compound be stored to maintain stability?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent moisture uptake and photodegradation. The serum vial packaging (compatible with ABI/AKTA synthesizers) ensures minimal exposure to ambient conditions during use .
Advanced Research Questions
Q. How does the benzoyl protecting group impact coupling efficiency compared to other base-protection strategies?
The N4-benzoyl group introduces steric hindrance, slowing coupling rates by ~10-fold compared to unprotected cytidine. This is attributed to interference between the bulky benzoyl group and the palladium catalyst during phosphoramidite activation. To mitigate this, extended coupling times (e.g., 300 seconds vs. 30 seconds for uridine) or increased reagent concentrations (e.g., 0.15 M vs. 0.1 M) are recommended .
Q. Can this phosphoramidite be used in studies involving DNA methylation and oxidative damage?
Yes. The benzoyl-protected cytidine can serve as a precursor for synthesizing oligonucleotides with 5-methyl-2'-deoxycytidine (5mdC) analogs, which are critical for epigenetic research. Post-synthesis, oxidative lesions (e.g., 5-hydroxymethyl-dC or 5-formyl-dC) can be induced via reactions with halogenated quinoids (e.g., TCBQ) and H₂O₂, mimicking endogenous oxidative stress. Quantification via HPLC-MS/MS allows mapping of lesion distribution in methylated vs. unmethylated DNA .
Q. What strategies optimize synthesis yields when incorporating this phosphoramidite into GC-rich sequences?
GC-rich regions exacerbate steric challenges. Use of a "double coupling" protocol (two consecutive coupling steps) or additives like 1H-tetrazole (0.3 M) improves activation efficiency. Additionally, substituting standard oxidizers (e.g., iodine/water) with milder agents (e.g., tert-butyl hydroperoxide) reduces phosphotriester formation .
Q. How does this compound facilitate research on intrastrand cross-links in methylated DNA?
Oligonucleotides synthesized with 5mdC analogs can undergo UV or chemical oxidation to generate methyl radicals, which form cross-links with adjacent guanine residues. These lesions are quantified via LC-MS/MS or enzymatic digestion followed by PAGE. Comparative studies using unmethylated sequences reveal that methylation increases cross-link susceptibility by 2–3 fold, highlighting its role in mutagenesis at CpG sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
